Cas no 1119452-72-0 (4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid)

4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)benzoic acid
- STK503118
- IMED803391503
- T1981
- 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
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- MDL: MFCD12026875
- Inchi: 1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)
- InChI Key: MBIYSPGKWLJPCI-UHFFFAOYSA-N
- SMILES: O1C(C(C)(C)C)=NC(C2C=CC(C(=O)O)=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 306
- Topological Polar Surface Area: 76.2
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T223415-100mg |
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 100mg |
$ 235.00 | 2022-06-03 | ||
A2B Chem LLC | AI08915-1g |
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | >95% | 1g |
$578.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757387-250mg |
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 95% | 250mg |
¥1646.00 | 2024-08-09 | |
A2B Chem LLC | AI08915-10g |
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 95% | 10g |
$1550.00 | 2024-04-20 | |
Chemenu | CM115327-250mg |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 95% | 250mg |
$208 | 2023-03-06 | |
Chemenu | CM115327-1g |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 95% | 1g |
$513 | 2023-03-06 | |
Matrix Scientific | 036345-500mg |
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 500mg |
$252.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757387-1g |
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 95% | 1g |
¥4065.00 | 2024-08-09 | |
A2B Chem LLC | AI08915-5g |
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 95% | 5g |
$1134.00 | 2024-04-20 | |
TRC | T223415-50mg |
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid |
1119452-72-0 | 50mg |
$ 140.00 | 2022-06-03 |
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
Additional information on 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Introduction to 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 1119452-72-0)
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1119452-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a 1,2,4-oxadiazole moiety linked to a benzoic acid backbone. The introduction of a 5-tert-butyl substituent enhances its structural stability and influences its electronic properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The 1,2,4-oxadiazole ring is a heterocyclic structure that has been widely studied for its pharmacological properties. This motif is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of this ring into the benzoic acid derivative not only imparts unique chemical characteristics but also opens up possibilities for designing novel therapeutic agents. The 5-tert-butyl group serves as a sterically bulky substituent, which can influence the compound's solubility, metabolic stability, and interactions with biological targets.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid has been explored as a potential lead compound in this context. Its structural features make it an attractive candidate for further optimization to enhance binding affinity and selectivity. Preliminary studies have suggested that this compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling.
One of the most compelling aspects of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is its potential application in drug discovery. The benzoic acid moiety is well-documented for its role in various pharmacological contexts, including as an analgesic and anti-inflammatory agent. When combined with the 1,2,4-oxadiazole ring and the 5-tert-butyl substituent, the compound exhibits a unique combination of properties that make it suitable for developing novel therapeutics. Researchers have been particularly interested in its ability to modulate enzyme activity and receptor binding, which could lead to the development of new treatments for chronic inflammatory diseases and other disorders.
The synthesis of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 1,2,4-oxadiazole ring typically involves cyclization reactions using appropriate precursors under controlled conditions. The subsequent attachment of the benzoic acid moiety and the 5-tert-butyl group further refine the compound's structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this type of derivative.
From a biochemical perspective, 4-(5-Tert-butyl-1,2,4 oxadiazol 3 yl )benzoic acid exhibits interesting interactions with biological targets due to its structural features .The oxadiazole ring can engage in hydrogen bonding with polar residues in protein active sites ,while the benzoic acid moiety provides additional binding interactions .The tert -butyl group enhances hydrophobic interactions ,contributing to improved binding affinity .These features make it a promising scaffold for designing selective inhibitors .
Recent studies have highlighted the potential of this compound in modulating inflammatory pathways .In vitro experiments have demonstrated its ability to inhibit COX -2 enzyme activity ,which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs) .The presence of both hydrophilic and hydrophobic regions allows it to interact effectively with membrane-bound receptors .Additionally ,the oxadiazole ring has been shown to influence enzyme kinetics by stabilizing transition states .These findings suggest that further optimization could lead to highly effective therapeutic agents .
The pharmacokinetic profile of 4-(5-Tert -butyl -1 ,2 ,4 oxadiazol -3 - yl )benzoic acid is another area of interest .Initial studies indicate that it exhibits moderate solubility in aqueous media ,which is favorable for oral administration .The tert -butyl group may contribute to metabolic stability by reducing susceptibility to enzymatic degradation .However ,further investigations are needed to fully understand its absorption ,distribution ,metabolism ,and excretion (ADME) properties .Optimizing these parameters will be crucial for developing safe and effective drug candidates .
Future directions in research on 4-(5-Tert -butyl -1 ,2 ,4 oxadiazol -3 - yl )benzoic acid include exploring its potential in preclinical models of inflammation and pain .Animal studies could provide valuable insights into its therapeutic efficacy and safety profile .Additionally ,structure/activity relationship (SAR) studies will help identify key structural features responsible for biological activity .By systematically modifying various parts of the molecule ,researchers can fine-tune its properties for optimal performance as a drug candidate .
The development of novel pharmaceuticals relies heavily on innovative chemical scaffolds like 4-(5-Tert -butyl -1 ,2 ,4 oxadiazol -3 - yl )benzoic acid .Its unique combination of structural features makes it a versatile platform for drug discovery efforts across multiple therapeutic areas .As research progresses ,this compound holds promise as a precursor to next-generation therapeutics targeting inflammation ,pain disorders ,and other diseases driven by dysregulated enzymatic pathways or receptor signaling
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